Ethyl 4-butoxy-2-oxobut-3-enoate
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Overview
Description
Ethyl 4-butoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C10H16O4. It is a derivative of butenoic acid and is characterized by the presence of an ethyl ester group and a butoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-butoxy-2-oxobut-3-enoate can be synthesized through various organic reactions. One common method involves the esterification of 4-butoxy-2-oxobut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-butoxy-2-oxobut-3-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 4-butoxy-2-oxobut-3-enoate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-butoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the oxo and ester groups, which can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxy-2-oxobut-3-enoate: Similar in structure but with an ethoxy group instead of a butoxy group.
Methyl 4-butoxy-2-oxobut-3-enoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The butoxy group provides steric hindrance and hydrophobic character, while the oxo and ester groups offer sites for chemical modification.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 4-butoxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-3-5-7-13-8-6-9(11)10(12)14-4-2/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
WSQKPVMVPNBPFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=CC(=O)C(=O)OCC |
Origin of Product |
United States |
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